Product packaging for Amino-PEG2-C2-acid(Cat. No.:CAS No. 196936-04-6)

Amino-PEG2-C2-acid

Cat. No.: B605449
CAS No.: 196936-04-6
M. Wt: 177.20 g/mol
InChI Key: DEZXLFKSYRODPB-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems

Polyethylene glycol (PEG) is a synthetic, water-soluble, non-toxic, and biocompatible polymer made of repeating ethylene (B1197577) oxide units. creativepegworks.commdpi.com These characteristics make PEG linkers, which are chemically functionalized PEG molecules, highly suitable for a multitude of biomedical and pharmaceutical applications. creativepegworks.commdpi.comchempep.com The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. biochempeg.combiochempeg.comreading.ac.uk

Key advantages conferred by PEG linkers include:

Enhanced Water Solubility : PEG linkers can significantly improve the solubility of hydrophobic molecules in aqueous solutions, which is beneficial for intravenous administration. creativepegworks.comaxispharm.comhighforceresearch.com

Prolonged Circulation Time : By increasing the hydrodynamic volume of a molecule, PEGylation helps to reduce its clearance by the kidneys, thereby extending its half-life in the bloodstream. biochempeg.combiochempeg.comaxispharm.com

Reduced Immunogenicity : The flexible PEG chain can shield the attached molecule from recognition by the immune system, thus lowering the risk of an immune response. creativepegworks.commdpi.com

Increased Stability : PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability. creativepegworks.comaxispharm.com

PEG linkers can be monodispersed, having a precise and single molecular weight, or polydispersed, with a range of molecular weights. biochempeg.combroadpharm.com They can also be functionalized with a variety of reactive groups to enable conjugation to different molecules. broadpharm.comthermofisher.com

Rationale for Amino-PEG10-acid Utilization in Complex Molecular Architectures

Amino-PEG10-acid is classified as a heterobifunctional linker, meaning it possesses two different reactive functional groups. cenmed.com0qy.com The terminal amino (-NH2) group can react with molecules containing carboxylic acids or activated esters, while the terminal carboxylic acid (-COOH) group can form stable amide bonds with primary amines in the presence of activating agents. cenmed.combroadpharm.com This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

The 10-unit PEG spacer is a critical feature of Amino-PEG10-acid. This specific length provides a hydrophilic and flexible bridge between the conjugated molecules. cenmed.combroadpharm.com This spacing is crucial in the design of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comfujifilm.commedchemexpress.com In ADCs, the linker connects a highly potent cytotoxic drug to a monoclonal antibody, and the linker's properties, including its length, can influence the stability and solubility of the entire conjugate. biochempeg.comfujifilm.com Similarly, in PROTACs, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and the linker's length and composition are critical for the formation of a productive ternary complex that leads to protein degradation. medchemexpress.commedchemexpress.combldpharm.com

The use of a discrete PEG linker like Amino-PEG10-acid ensures the production of a homogeneous final product with a defined structure and molecular weight, which is a significant advantage over polydisperse linkers. peptide.com

Overview of Bifunctional Linkers in Contemporary Biomedical Science

Bifunctional linkers are molecules that contain two reactive functional groups, which can be the same (homobifunctional) or different (heterobifunctional). thermofisher.comnih.gov These linkers serve as molecular bridges to covalently connect two or more molecular entities and are indispensable tools in chemical biology and medicine. highforceresearch.combldpharm.com

The applications of bifunctional linkers are diverse and impactful:

Bioconjugation : They are fundamental in attaching labels (like fluorescent dyes) to biomolecules for imaging and diagnostic purposes. highforceresearch.com

Drug Delivery : In systems like ADCs, linkers are a key component that connects the targeting antibody to the therapeutic payload. biochempeg.combiochempeg.comfujifilm.com

PROTACs : Heterobifunctional linkers form the backbone of PROTACs, bringing a target protein and an E3 ligase into proximity to induce targeted protein degradation. bldpharm.comwuxibiology.com

Inducing Protein Dimerization : Homobifunctional molecules can be used to bring two identical proteins together, a technique known as chemical-induced dimerization, which is valuable for studying cellular signaling pathways. nih.gov

The choice of linker is critical as it can significantly affect the properties of the final conjugate, including its solubility, stability, and biological activity. highforceresearch.combldpharm.comnih.gov The length, flexibility, and chemical nature of the linker must be carefully considered and optimized for each specific application. bldpharm.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4 B605449 Amino-PEG2-C2-acid CAS No. 196936-04-6

Properties

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZXLFKSYRODPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196936-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401216018
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies of Amino Peg10 Acid

Advanced Synthetic Routes for Amino-PEG10-acid Derivatization

Amino-PEG10-acid possesses two distinct functional groups—a primary amine and a terminal carboxylic acid—separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain. This unique structure allows for a variety of synthetic modifications and conjugation strategies.

Directed Amine-Carboxylate Coupling Mechanisms for Amide Formation

The formation of a stable amide bond is a cornerstone of bioconjugation chemistry and is frequently employed to link Amino-PEG10-acid to other molecules. This process involves the condensation of its primary amine with a carboxylic acid group on a target molecule, or conversely, the activation of its carboxylic acid group for reaction with an amine on a target. hepatochem.comgrowingscience.com Direct reaction between an amine and a carboxylic acid is generally unfavorable and requires the use of coupling agents to "activate" the carboxylic acid. chemistrysteps.com

Common coupling agents and their mechanisms include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com The mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the Amino-PEG10-acid, resulting in the formation of the amide bond and a urea (B33335) byproduct. chemistrysteps.com Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions. hepatochem.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. growingscience.comcommonorganicchemistry.com The resulting carboxylate attacks HATU to form an activated ester intermediate, which then readily reacts with the amine to yield the final amide product. commonorganicchemistry.com

Phosphonium Salts: Reagents like T3P (Propylphosphonic Anhydride) also facilitate amide bond formation. The carboxylate attacks the T3P, creating an activated intermediate that is then attacked by the amine to form the amide. commonorganicchemistry.com The byproducts from this reaction are water-soluble, simplifying purification. commonorganicchemistry.com

These methods allow for the controlled, high-yield formation of amide linkages under mild conditions, making them suitable for complex and sensitive biomolecules.

Functionalization via Activated Esters (e.g., N-Hydroxysuccinimide Esters, Pentafluorophenyl Esters)

A common strategy for modifying the amine terminus of Amino-PEG10-acid involves reaction with an activated ester. precisepeg.com This approach is particularly useful for labeling molecules or conjugating them to pre-activated partners. nih.gov

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines under neutral to slightly basic conditions (pH 7-9), forming a stable amide bond. nih.gov The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, with NHS being released as a leaving group. This method is one of the most popular for protein and peptide labeling. nih.gov The amino group of Amino-PEG10-acid can react with a variety of NHS ester-functionalized molecules, including fluorophores, biotin, and other linkers. medkoo.combroadpharm.com

Pentafluorophenyl (PFP) Esters: PFP esters are another class of activated esters that react efficiently with amines. precisepeg.com They are often more stable to hydrolysis than NHS esters, offering a wider window for conjugation reactions.

The use of activated esters provides a reliable and efficient method for functionalizing the amine group of Amino-PEG10-acid, enabling its incorporation into a wide array of molecular architectures.

Conjugation with Carbonyl-containing Molecules (Ketones, Aldehydes)

The primary amine of Amino-PEG10-acid can be conjugated to molecules containing aldehyde or ketone functionalities. medkoo.comcd-bioparticles.netbroadpharm.com This reaction, known as reductive amination, typically proceeds in two steps:

Schiff Base Formation: The amine reacts with the carbonyl group to form an unstable imine (or Schiff base) intermediate, with the elimination of a water molecule.

Reductive Stabilization: The imine is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB).

This strategy is valuable for conjugating the linker to biomolecules where carbonyl groups have been introduced, for example, through periodate (B1199274) oxidation of carbohydrates or genetic incorporation of unnatural amino acids containing a ketone group. axispharm.com

Orthogonal Reactivity Control for Selective Functionalization

The bifunctional nature of Amino-PEG10-acid presents the opportunity for orthogonal conjugation, where the amine and carboxylic acid groups are reacted sequentially and selectively. nih.gov This requires the use of protecting groups to temporarily mask one of the reactive sites while the other is being modified.

For example, a common strategy involves using a Boc-protected version, Boc-NH-PEG10-acid .

The carboxylic acid terminus can be activated and reacted with an amine-containing molecule.

The Boc protecting group on the amine terminus is then removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

The newly deprotected primary amine is now available for a second, distinct conjugation reaction, such as with an NHS ester or an aldehyde.

This orthogonal approach allows for the precise, stepwise construction of complex conjugates, such as Proteolysis-Targeting Chimeras (PROTACs), where different molecules must be attached to each end of the linker. medchemexpress.com The ability to control reactivity in this manner is critical for creating well-defined, multifunctional therapeutic and diagnostic agents. rsc.org

Strategic Design Principles for Amino-PEG10-acid-based Linkers

The design and selection of a linker are critical for the function of the final conjugate. The PEG component of Amino-PEG10-acid plays a crucial role in defining the physical and biological properties of the molecule.

Impact of Polyethylene Glycol Spacer Length on Conjugate Conformation and Accessibility

The length of the PEG spacer significantly influences the properties of the resulting conjugate, including its solubility, stability, and biological activity. rsc.org The 10-unit ethylene (B1197577) glycol chain of Amino-PEG10-acid imparts specific characteristics:

Conformation and Accessibility: The flexible PEG chain acts as a spacer, physically separating the two conjugated moieties. This can be crucial for maintaining the biological activity of a protein or peptide by preventing the conjugated payload from sterically hindering the protein's binding site. nih.gov However, excessively long PEG chains can sometimes wrap around and mask the active site, leading to reduced activity. nih.gov Therefore, an optimal spacer length is often required.

Pharmacokinetics: PEGylation is a well-established method for extending the in-vivo half-life of therapeutic molecules by increasing their hydrodynamic size, which reduces renal clearance. rsc.org Even short "mini-PEG" linkers can influence biodistribution. For instance, in a study of bombesin (B8815690) antagonists, varying the PEG spacer length from 2 to 6 units resulted in minor but significant changes in tumor uptake and liver clearance, with a PEG3-containing conjugate showing an optimized profile. nih.govnottingham.ac.uk

The table below summarizes findings from a study comparing different PEG spacer lengths on the properties of a radiolabeled bombesin antagonist.

ConjugateSpacer LengthIC50 (nM) nottingham.ac.ukLogD Value nih.govTumor Uptake (%ID/g) nih.gov
68Ga-NOTA-PEG2-RM2623.1 ± 0.2-2.27 ± 0.07-
68Ga-NOTA-PEG3-RM2633.9 ± 0.3-4.6 ± 0.6
68Ga-NOTA-PEG4-RM2645.4 ± 0.4--
68Ga-NOTA-PEG6-RM2665.8 ± 0.3-2.50 ± 0.09-

IC50 values represent the concentration required to inhibit 50% of binding. LogD is a measure of lipophilicity/hydrophilicity. %ID/g is the percentage of injected dose per gram of tissue.

This data illustrates that while the influence can be subtle, the length of the mini-PEG spacer is a key parameter that can be fine-tuned to optimize the targeting properties and pharmacokinetics of a peptide-based conjugate. nottingham.ac.uk The 10-unit length of Amino-PEG10-acid provides a balance of significant hydrophilicity, a substantial spacer arm to ensure accessibility of conjugated moieties, and potential benefits to in-vivo stability and circulation time.

Influence of Terminal Functional Groups on Reaction Kinetics and Yield

The kinetics and yield of reactions involving Amino-PEG10-acid are critically dependent on the nature and reactivity of its terminal functional groups—the primary amine (-NH2) and the carboxylic acid (-COOH). The local chemical environment and the specific characteristics of these groups dictate the rate and efficiency of conjugation reactions.

Research into peptide degradation kinetics provides analogous insights into how terminal amino groups influence reaction rates. In studies of peptide cleavage through diketopiperazine formation, the nature of the N-terminal amino acid significantly affects the dissociation rate. nih.gov When the terminal residue is polar or charged (e.g., Gln, Glu, Ser, Lys), the reaction kinetics are relatively fast. nih.gov Conversely, peptides with nonpolar alkyl side chains at the N-terminus (e.g., Gly, Val) are more stable and exhibit slower dissociation rates. nih.gov Aromatic side chains at the N-terminus show moderate reaction rates, suggesting that both electronic and steric factors play a role. nih.gov This is attributed to the ability of polar or charged groups to lower the energy of the transition state during nucleophilic attack. nih.gov

The following table, adapted from kinetics data for Xaa¹-Pro²-Gly₄-Lys⁷ analogues, illustrates the effect of the N-terminal residue on dissociation half-life, providing a model for understanding how modifications to the amino terminus of a PEG-linker might influence reactivity.

N-Terminal Residue (Xaa)PropertyDissociation Half-Life at 75°C (min)
Glycine (Gly)Nonpolar276
Valine (Val)Nonpolar, Bulky127
Phenylalanine (Phe)Aromatic-
Cyclohexylalanine (Cha)Nonpolar, Aromatic-like-
Serine (Ser)Polar-
Lysine (B10760008) (Lys)Charged (Basic)-
Data derived from studies on model peptides to illustrate the principle of terminal group influence on reaction kinetics. nih.gov The dissociation for Phe, Cha, Ser, and Lys was observed to be faster than for Gly and Val.

Similarly, the reactivity of a functional group is influenced by its electronic properties. Studies on the inverse electron-demand Diels-Alder (iEDDA) cycloaddition of tetrazine-modified amino acids demonstrate this principle. The second-order rate constants (k2) vary significantly based on the substituents on the tetrazine ring, which alters its electronic nature. ub.edu This highlights that the electronic environment of a reactive group is a key determinant of reaction speed. ub.edu

The table below shows the second-order rate constants for the reaction of different tetrazine-functionalized amino acids, illustrating the impact of substituent groups on reaction kinetics.

Tetrazine MoietySubstituentSecond-Order Rate Constant (k2) M⁻¹s⁻¹
4aMono-substituted18,000
4bMethyl-substituted1,300
4cPhenyl-substituted3,900
Data from a study on iEDDA cycloaddition reactions, demonstrating the influence of electronic and steric effects on reaction kinetics. ub.edu

Considerations for Monodispersity in Amino-PEG10-acid Derivatives

A critical consideration in the synthesis and application of Amino-PEG10-acid is the monodispersity of the PEG chain. Commercial PEG is typically produced as a polydisperse mixture, meaning it contains a distribution of different chain lengths. In contrast, monodisperse PEG compounds, such as Amino-PEG10-acid, are single chemical entities with a precisely defined molecular weight and length. peptide.com

The use of monodisperse PEG derivatives is essential for the synthesis of homogeneous products. peptide.com When Amino-PEG10-acid is conjugated to a peptide or another molecule, the resulting product is a single, well-defined compound. This homogeneity allows for straightforward purification and characterization using standard analytical techniques like HPLC and mass spectrometry. peptide.com If a polydisperse PEG linker were used, the result would be a complex mixture of conjugates with varying PEG chain lengths, making purification and characterization exceedingly difficult, if not impossible. Therefore, ensuring the monodispersity of the starting Amino-PEG10-acid is paramount for producing uniform and characterizable derivatives for any application.

Computational Approaches in Amino-PEG10-acid Synthetic Design

Computational chemistry offers powerful tools for planning and optimizing the synthesis and application of complex molecules like Amino-PEG10-acid. By simulating molecular behavior, these approaches can predict reactivity and guide the design of linker architectures for improved efficiency before committing to laboratory work.

Molecular Dynamics Simulations for Reactivity Prediction in Novel Chemical Environments

Molecular Dynamics (MD) simulations have emerged as a mature computational technique for understanding and predicting the behavior of macromolecular systems. dovepress.com MD simulations model the movement of every atom in a system over time, providing a detailed view of molecular interactions and conformational changes. dovepress.comschrodinger.com

For a molecule like Amino-PEG10-acid, MD simulations can predict its reactivity and binding stability in various chemical environments. unimib.itfrontiersin.org By simulating the interactions between the PEG linker, its terminal functional groups, and surrounding solvent or reactant molecules, researchers can gain insights into the mechanisms of ligand binding and predict reaction outcomes. frontiersin.org For instance, simulations can reveal how the charged amino and carboxyl groups interact with their environment, predicting electric charge proximities that arise from the concerted motions of side chains, which can be crucial for understanding long-distance effects and reaction pathways. nih.gov

The accuracy of these predictions has been validated in studies where MD simulations of PEG-10 fatty acids showed remarkable agreement with experimental results. unimib.it This predictive power allows for the in silico screening of reaction conditions and the identification of potential challenges, such as steric hindrance or unfavorable conformations, thereby refining the synthetic strategy for higher success rates.

In Silico Optimization of Linker Architectures for Synthetic Efficiency

Beyond predicting reactivity, computational methods, or in silico approaches, are used to optimize the architecture of the linker itself to achieve maximum synthetic efficiency and desired biological activity. The length and structure of a PEG linker are critical variables that affect the properties of the final conjugate. researchgate.netmdpi.com

Chemists can use computational modeling to select a linker with sufficient length to prevent steric interference between the molecules being conjugated. peptide.com The goal is to design a linker that positions the functional groups for optimal reaction efficiency while ensuring the final conjugate can adopt a conformation necessary for its biological function. For example, the PEGylation of certain peptide analogues has been shown to improve their stability and pharmacokinetic profiles, with specific PEG lengths leading to preferential renal excretion and higher tumor uptake. mdpi.com

Applications of Amino Peg10 Acid in Translational Biomedical Research

Advances in Targeted Drug Delivery Systems

The design of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects. Amino-PEG10-acid has emerged as a valuable tool in this field, largely due to its defined length and versatile chemical handles. The amino group can readily react with carboxylic acids or activated esters, while the carboxylic acid can form stable amide bonds with primary amines, facilitating the conjugation of various molecular entities. cenmed.combroadpharm.com The incorporated PEG chain enhances the water solubility of the resulting conjugates, a crucial factor for in vivo applications. cenmed.combroadpharm.com

Fabrication of Stable PEGylated Nanoparticles for Systemic Circulation

The surface modification of nanoparticles with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to improve their performance in systemic circulation. mdpi.com PEGylation creates a "stealth effect," shielding nanoparticles from the mononuclear phagocyte system (MPS), thereby prolonging their circulation half-life and increasing the likelihood of reaching the target tissue. mdpi.comresearchgate.netnih.gov

The use of Amino-PEG10-acid in the fabrication of PEGylated nanoparticles offers precise control over the density and conformation of the PEG chains on the nanoparticle surface. This is a critical parameter, as high-density PEG coatings in a "brush" conformation have been shown to be more effective at reducing protein adsorption and improving circulation time compared to lower-density "mushroom" conformations. biorxiv.org By providing a hydrophilic barrier, PEGylation with linkers like Amino-PEG10-acid enhances the colloidal stability of nanoparticles, preventing aggregation in biological fluids. mdpi.combiorxiv.org This improved stability and prolonged circulation time are essential for nanoparticles to effectively traverse biological barriers and accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. mdpi.com

FeatureBenefit of PEGylation with Amino-PEG10-acid
Increased Hydrophilicity Enhances solubility and stability in aqueous environments. cenmed.com
Reduced Protein Adsorption Minimizes opsonization and clearance by the immune system. researchgate.net
Prolonged Circulation Time Increases the opportunity for the nanoparticle to reach its target. nih.gov
Improved Colloidal Stability Prevents aggregation of nanoparticles in biological fluids. biorxiv.org
Design of Non-Cleavable Linker Paradigms for Enhanced Stability

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. medchemexpress.com These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.comthno.org

Optimization of Linker Length and Attachment Points for Target Protein Degradation

In the field of targeted protein degradation, particularly with Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy. researchgate.netthermofisher.comfrontiersin.org PROTACs function by inducing the ubiquitination and subsequent degradation of specific proteins via the cell's own ubiquitin-proteasome system. researchgate.netthermofisher.com The length, composition, and attachment points of the linker, often composed of PEG chains, are paramount for successful ternary complex formation (PROTAC-target protein-E3 ligase) and subsequent degradation.

The Amino-PEG10-acid linker provides a defined length of approximately 45.9 Å, which can be crucial for achieving the optimal spatial orientation between the target protein and the E3 ligase. Research has shown that even minor modifications to the linker length can significantly affect the degradation efficiency of the target protein. nih.gov For instance, studies on the degradation of the oncogenic kinase BCR-ABL demonstrated that the number of PEG units in the linker was a key factor, with a shorter linker unexpectedly providing the best proteolytic effect in that specific system. broadpharm.com This highlights that there is no universal optimal linker length; it must be empirically determined for each target and E3 ligase pair. The bifunctional nature of Amino-PEG10-acid allows for its flexible incorporation into PROTAC design, enabling the rapid generation of a library of degraders with varied attachment points to screen for the most effective configuration. nih.gov

Table 1: Impact of Linker Properties on PROTAC Efficacy

Linker CharacteristicImpact on PROTAC FunctionResearch Finding
Length Determines the distance and orientation between the target protein and E3 ligase, affecting ternary complex stability and degradation efficiency. researchgate.netnih.govIn a study targeting BCR-ABL, a PROTAC with a single PEG unit (PEG1) showed greater degradation efficacy than those with longer PEG chains. broadpharm.com
Composition Influences solubility, cell permeability, and pharmacokinetic properties of the PROTAC molecule. researchgate.netThe hydrophilic PEG spacer in linkers like Amino-PEG10-acid increases the water solubility of the overall PROTAC molecule. researchgate.net
Attachment Points Affects the geometry of the ternary complex; improper attachment can lead to steric hindrance and reduced degradation. nih.govSuccessful PROTAC design requires precise adjustments to linker attachment points to optimize binding efficiency. nih.gov

Strategies for Enhancing Aqueous Solubility and Chemical Stability of Therapeutic Agents

A significant challenge in drug development is the poor aqueous solubility of many promising therapeutic compounds, which limits their bioavailability and clinical utility. snmjournals.org The conjugation of such drugs to hydrophilic moieties, a process known as PEGylation, is a well-established strategy to overcome this limitation. The Amino-PEG10-acid molecule is particularly well-suited for this application due to its substantial PEG chain. biosearchtech.combiosyn.com

Furthermore, the conjugation of molecules through stable amide bonds, facilitated by the amino and acid groups of the linker, can enhance the chemical stability of certain therapeutic agents. Amino acids and their derivatives have been shown to protect active pharmaceutical ingredients (APIs) from degradation in solution. researchgate.netgoogle.com By serving as a carrier, the Amino-PEG10-acid linker can shield the attached drug from enzymatic degradation and other chemical modifications in the physiological environment, potentially increasing its circulation half-life and efficacy. nih.govsippe.ac.cn Studies have demonstrated that amino acid conjugation can be an effective strategy to improve not only solubility but also the hydrolytic stability and permeability of poorly water-soluble drugs. nih.gov

Table 2: Role of Amino-PEG10-acid in Drug Formulation

FeatureMechanismBenefit for Therapeutic Agent
Aqueous Solubility The hydrophilic PEG chain increases the overall polarity of the drug-conjugate. researchgate.netImproved formulation options, enhanced bioavailability, and suitability for aqueous-based delivery systems. snmjournals.orgnih.gov
Chemical Stability Formation of stable amide bonds and steric shielding by the PEG chain. researchgate.netsippe.ac.cnProtection from enzymatic and chemical degradation, leading to a longer shelf-life and increased in vivo stability. nih.govgoogle.com

Innovations in Gene and Nucleic Acid Delivery Platforms

The delivery of genetic material, such as DNA and RNA, into cells is the cornerstone of gene therapy and many research applications. Non-viral vectors, including cationic polymers and nanoparticles, are increasingly favored over viral methods due to their lower immunogenicity and greater design flexibility. nih.govtrilinkbiotech.com Amino-PEG10-acid and similar PEGylated linkers play a significant role in the functionalization of these advanced delivery systems.

Functionalization of Non-Viral Vectors for Improved Cellular Transfection

Cationic polymers like polyethylenimine (PEI) are effective at condensing negatively charged nucleic acids into nanoparticles (polyplexes) and facilitating cell entry. However, their high positive charge density often leads to cytotoxicity. acs.org PEGylation, the process of attaching PEG chains to the surface of these vectors, is a key strategy to mitigate this toxicity. acs.org

The Amino-PEG10-acid molecule can be used to functionalize these vectors. Its carboxylic acid end can be reacted with the amine groups on a polymer like PEI, leaving the terminal amine of the PEG linker available for further modification or to simply provide a neutral, hydrophilic shield. This PEG layer shields the positive charge of the polyplex, reducing non-specific interactions with blood components and decreasing cytotoxicity. acs.org While excessive PEGylation can sometimes hinder DNA binding and transfection efficiency, optimizing the degree of PEGylation is a critical strategy for developing safer and more effective non-viral gene delivery vectors. acs.org

Application in CRISPR-Cas9 Genome Editing Systems as a Donor Construct Modification

Precise genome editing using the CRISPR-Cas9 system often relies on homology-directed repair (HDR) to insert or replace genetic sequences using a donor DNA template. A major limitation of this process is the low efficiency of HDR. Recent research has focused on chemically modifying the donor template to improve its stability, delivery, and integration efficiency.

Studies have shown that modifying the 5' end of a DNA donor template with a PEG10 linker can significantly enhance knock-in efficiency. researchgate.net In one study, using a 5'-PEG10-modified double-stranded DNA donor increased the desired gene integration efficiency by 1.9-fold compared to an unmodified template. researchgate.net The PEG modification is thought to enhance the stability of the donor template and reduce cytotoxicity. researchgate.net While Amino-PEG10-acid provides the necessary PEG component, its bifunctional nature also offers the potential for conjugation to other molecules, such as cell-penetrating peptides or nuclear localization signals, to further guide the donor template to the site of DNA repair.

Development of Bioengineered Nucleic Acid Delivery Nanocarriers (e.g., Protein Nanocages, Virus-Like Particles)

Bioengineered nanocarriers, such as protein nanocages and virus-like particles (VLPs), are emerging as highly promising platforms for nucleic acid delivery. These carriers are formed from self-assembling proteins and offer advantages like uniform size, biocompatibility, and the potential for precise functionalization.

A fascinating development in this area involves the mammalian retrovirus-like protein PEG10 (Paternally Expressed Gene 10), which can self-assemble into endogenous VLPs capable of packaging their own mRNA. Researchers have engineered these PEG10 VLPs to deliver therapeutic mRNA payloads. It is critical to distinguish the protein PEG10 from the chemical linker Amino-PEG10-acid, as they are entirely different entities.

However, the principles of VLP and protein nanocage functionalization provide a clear role for linkers like Amino-PEG10-acid. The surface of these nanocarriers can be chemically modified to attach targeting ligands, imaging agents, or other functional molecules to enhance their delivery specificity and therapeutic effect. The bifunctional nature of Amino-PEG10-acid makes it an ideal tool for this purpose, allowing for the covalent attachment of a desired molecule to the nanocarrier surface via its flexible and biocompatible PEG spacer.

Advancements in Biosensor and Diagnostic Probe Development

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. The immobilization of the biological component (e.g., an enzyme, antibody, or oligonucleotide) onto the sensor surface is a crucial step that dictates the sensor's performance. nih.gov Heterobifunctional linkers like Amino-PEG10-acid are instrumental in this process.

The linker's two distinct reactive ends—the amine and the carboxylic acid—allow for controlled, oriented immobilization. For example, the carboxylic acid can be used to attach the linker to an amino-functionalized sensor surface (e.g., gold or graphene), while the terminal amine can then be used to covalently bind the biological recognition element. researchgate.netbiosearchtech.com The PEG spacer serves multiple purposes: it physically separates the biomolecule from the surface to maintain its native conformation and activity, acts as a hydrophilic cushion to prevent non-specific protein fouling, and improves the accessibility of the analyte to the recognition element. nih.gov This approach has been used to develop highly sensitive and specific biosensors for a range of targets, from small molecules to proteins and nucleic acids. broadpharm.combiosearchtech.com Similarly, in the development of diagnostic probes for imaging, PEGylation is used to improve the probe's stability, solubility, and pharmacokinetic profile. nih.gov

Immobilization of Biomolecules (Antibodies, Oligonucleotides) onto Sensor Surfaces

A critical step in the fabrication of many biosensors is the stable attachment of biorecognition elements, such as antibodies and oligonucleotides, to a sensor surface. Amino-PEG10-acid serves as an effective linker for this purpose. The terminal carboxylic acid can be activated to react with primary amine groups present on the surfaces of materials like gold or silicon nitride. researchgate.net Subsequently, the terminal amine group of the PEG linker can be used to covalently bind to the biomolecule of interest.

This method of immobilization offers several advantages. The PEG spacer creates a hydrophilic environment that helps to preserve the biological activity and proper orientation of the immobilized biomolecules. This is crucial for ensuring that the antigen-binding sites of antibodies or the specific sequences of oligonucleotides remain accessible for interaction with their targets, thereby enhancing the sensor's performance. The covalent bond formed ensures the stability of the immobilized layer, preventing leakage of the biomolecules. fu-berlin.de

Surface Chemistry Modulation for Enhanced Specificity and Sensitivity of Biosensors

The use of Amino-PEG10-acid goes beyond simple immobilization; it plays a key role in modulating the surface chemistry of biosensors to improve their specificity and sensitivity. One of the major challenges in biosensor development is minimizing non-specific binding, where molecules other than the target analyte adhere to the sensor surface, leading to false signals. The PEG portion of Amino-PEG10-acid is highly effective at resisting protein adsorption and cell adhesion. researchgate.net This "anti-fouling" property is attributed to the formation of a hydrated layer on the surface, which acts as a barrier to prevent unwanted interactions. researchgate.netresearchgate.net

By creating a surface that is resistant to non-specific binding, the background noise of the sensor is significantly reduced, leading to a higher signal-to-noise ratio and improved sensitivity. This allows for the detection of analytes at very low concentrations, which is critical for early disease diagnosis and monitoring. mdpi.com Furthermore, the controlled and oriented immobilization of biomolecules facilitated by Amino-PEG10-acid ensures that the specific binding events are maximized, further contributing to the sensor's specificity.

Integration into Advanced Micro-Optofluidic Cell Sensing Platforms

The synergy between microfluidics and optics has given rise to powerful optofluidic platforms for single-cell analysis. nih.gov Amino-PEG10-acid can be integrated into these systems to functionalize the surfaces of microchannels and sensing elements. By immobilizing specific antibodies or other capture molecules onto the surfaces of these devices, it becomes possible to selectively capture and analyze cells from a heterogeneous population.

The anti-fouling properties of the PEG linker are particularly important in these micro-scale environments, where surface area to volume ratios are high and non-specific adhesion can be a significant problem. The ability to create well-defined, bio-specific surfaces within microfluidic channels is essential for the development of high-throughput and highly sensitive cell sorting and analysis platforms.

Role in Biomaterials Engineering and Surface Modification

In the field of biomaterials engineering, the surface properties of a material are paramount to its success in a biological environment. Amino-PEG10-acid is extensively used to modify the surfaces of medical devices and implants to improve their biocompatibility and performance.

Creation of Biocompatible and Anti-fouling Surfaces for Medical Devices and Implants

A major cause of failure for medical implants is the foreign body response, which is initiated by the adsorption of proteins and the subsequent adhesion of cells to the implant surface. This can lead to inflammation, blood clot formation (thrombosis), and the formation of a fibrous capsule that isolates the implant from the surrounding tissue. Coating the surfaces of medical devices with Amino-PEG10-acid can significantly mitigate these issues.

The PEG chains create a hydrophilic and biocompatible surface that effectively prevents the non-specific adsorption of proteins and the adhesion of cells. rsc.org This anti-fouling property is crucial for a wide range of medical devices, including catheters, stents, and artificial joints, as it can help to prevent infections and improve the long-term integration of the implant with the body. sci-hub.se

ApplicationBenefit of Amino-PEG10-acid CoatingSupporting Findings
Medical ImplantsReduces foreign body response and improves biocompatibility.Prevents non-specific protein adsorption and cell adhesion, minimizing inflammation and fibrous capsule formation. rsc.org
BiosensorsEnhances sensitivity and specificity.The anti-fouling PEG layer reduces background noise from non-specific binding, allowing for more accurate detection.
Drug DeliveryImproves stability and circulation time of nanoparticles.PEGylation helps nanoparticles evade the immune system, leading to better targeted delivery.

Development of PEG-Modified Functional Coatings for Enhanced Performance and Longevity

Beyond just creating a passive, anti-fouling surface, Amino-PEG10-acid can be used to create functional coatings that actively enhance the performance and longevity of medical devices. The terminal amine and carboxylic acid groups provide versatile handles for the attachment of a wide variety of other molecules, such as growth factors, antimicrobial peptides, or drugs.

For example, a PEG-modified coating on an orthopedic implant could be further functionalized with bone morphogenetic proteins to promote bone growth and integration. Similarly, a coating on a catheter could be modified with antimicrobial agents to prevent biofilm formation and reduce the risk of infection. This ability to create multi-functional surfaces opens up exciting possibilities for the development of "smart" medical devices that can actively interact with the biological environment in a beneficial way.

FeatureDescriptionReference
Biocompatibility The PEG component minimizes adverse reactions from the body's immune system. rsc.org
Anti-fouling The hydrated PEG layer prevents the unwanted adhesion of proteins and cells. researchgate.net
Functionalization The terminal amine and acid groups allow for the attachment of bioactive molecules. fu-berlin.de

Control of Surface Chemistry and Functionalization of Biochip Surfaces

Biochips, such as DNA microarrays and protein chips, are powerful tools for high-throughput biological analysis. The performance of these chips is highly dependent on the precise control of the surface chemistry and the effective immobilization of the probe molecules. Amino-PEG10-acid provides an ideal solution for functionalizing the surfaces of these biochips.

The ability to create a uniform, anti-fouling background while simultaneously providing specific sites for the covalent attachment of probes is critical for achieving high-quality data. The use of Amino-PEG10-acid allows for a high density of probe immobilization while minimizing non-specific binding, leading to improved signal intensity and reduced background noise. This level of control over the surface chemistry is essential for the development of reliable and reproducible biochip platforms for a wide range of applications, from gene expression profiling to disease diagnostics.

Analytical Characterization and Modeling of Amino Peg10 Acid and Its Conjugates

Advanced Spectroscopic and Chromatographic Characterization Techniques

A suite of advanced analytical methods is employed to ensure the purity, structural integrity, and composition of Amino-PEG10-acid and its conjugates. These techniques are crucial for quality control and for elucidating the structural details that govern their function.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and composition of Amino-PEG10-acid and its conjugates. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of amino acids and their derivatives. goums.ac.ir This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main compound and the detection of any impurities. nih.gov

For amino acid analysis, pre-column derivatization is often employed to enhance detection. mdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) in combination with a thiol, such as 3-mercaptopropionic acid (3-MPA), react with primary amines to form fluorescent derivatives, which can be detected with high sensitivity. goums.ac.irmdpi.com The use of an internal standard, such as norvaline or sarcosine, is recommended for accurate quantification. researchgate.net HPLC methods can be optimized by adjusting the mobile phase composition (e.g., buffer salt solution and organic solvents like acetonitrile (B52724) or methanol), pH, flow rate, and column temperature to achieve optimal separation. google.com The purity of Amino-PEG10-acid is typically expected to be high, often around 98%. broadpharm.com

Interactive Table: Typical HPLC Parameters for Amino Acid Analysis

ParameterTypical Value/ConditionPurpose
Column C18 Reversed-PhaseSeparates based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., sodium acetate) and organic solvent (e.g., acetonitrile, methanol)Elutes compounds with varying polarities.
Derivatization Pre-column with OPA/3-MPA or FMOCEnhances detection of amino acids.
Detector Fluorescence or UVProvides high sensitivity and selectivity.
Internal Standard Norvaline, SarcosineEnsures accurate quantification. researchgate.net
Purity Target >95-98%Ensures quality of the compound for subsequent use.

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and providing structural information about Amino-PEG10-acid and its conjugates. acs.org It measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination. acs.org For Amino-PEG10-acid, with a molecular formula of C23H47NO12, the expected molecular weight is approximately 529.6 g/mol . broadpharm.com

In the analysis of PEGylated proteins, MS can confirm the successful conjugation and even identify the sites of PEGylation. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) MS and liquid chromatography-mass spectrometry (LC-MS) are often used. nih.gov LC-MS combines the separation power of HPLC with the detection capabilities of MS, providing comprehensive characterization of complex mixtures. nih.gov Fragmentation analysis within the mass spectrometer can yield structural details of the molecule.

Interactive Table: Mass Spectrometry Data for Amino-PEG10-acid

ParameterValueSignificance
Molecular Formula C23H47NO12Defines the elemental composition.
Molecular Weight ~529.6 g/mol Confirms the identity of the molecule. broadpharm.com
Ionization Technique ESI, MALDIMethod to generate ions for MS analysis.
Mass Analyzer TOF, QuadrupoleSeparates ions based on mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like Amino-PEG10-acid. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. ipb.pt

¹H NMR: Provides information about the number and environment of protons in the molecule. The characteristic repeating ethylene (B1197577) glycol units (-O-CH2-CH2-) of the PEG chain will show distinct signals, while the protons of the amino and acid terminal groups will have their own specific chemical shifts.

¹³C NMR: Reveals the number and type of carbon atoms. This helps to confirm the presence of the carbonyl carbon from the acid group and the carbons in the PEG backbone.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. ipb.ptcore.ac.uk

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbons. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure and confirming the linkage between the PEG chain, the amino group, and the carboxylic acid terminus. core.ac.uk

NMR is also highly effective for assessing purity by detecting signals from any residual solvents or synthesis by-products. conductscience.comescholarship.org

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Computational Modeling and Simulation of Amino-PEG10-acid System Interactions

Computational methods provide invaluable insights into the dynamic behavior of Amino-PEG10-acid and its conjugates, complementing experimental data and guiding the design of new molecules.

Molecular dynamics (MD) simulations are used to model the conformational behavior of PEG-containing molecules and their interactions with biological targets. These simulations can predict how a conjugate, such as a PEGylated peptide or protein, will fold and move in a solution or when interacting with a receptor.

Key findings from MD simulations of PEG linkers include:

PEG chains, like the one in Amino-PEG10-acid, tend to adopt coiled or folded conformations. researchgate.net

The flexibility of the PEG spacer allows the terminal functional groups to explore a wide range of space, which can be advantageous for binding to target molecules.

The ether oxygens of the PEG chain can form hydrogen bonds with positively charged amino acid residues (like lysine (B10760008) and arginine) on protein surfaces.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of Amino-PEG10-acid, QSAR can be used to optimize the linker for specific applications, such as in antibody-drug conjugates (ADCs) or PROTACs. nih.govmedchemexpress.com

The process involves:

Descriptor Generation: Characterizing the structure of different linkers using numerical values called descriptors. These can include physicochemical properties (e.g., hydrophobicity, polarity) and 3D structural properties. uestc.edu.cn

Model Building: Using machine learning or statistical methods to build a model that correlates these descriptors with a measured activity (e.g., binding affinity, drug release efficiency). nih.gov

Prediction and Optimization: The model can then be used to predict the activity of new, unsynthesized linkers, guiding the design of linkers with improved properties. nih.gov

For example, a QSAR study might investigate how varying the length of the PEG chain (e.g., PEG8, PEG10, PEG12) or modifying the terminal groups affects the efficacy of an ADC. nih.gov This in silico approach can significantly accelerate the optimization process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Simulations of Amino-PEG10-acid in Diverse Biological Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of flexible molecules like Amino-PEG10-acid in complex biological settings. rsc.org These simulations provide atomic-level insights into the conformational dynamics, solvation properties, and interaction networks of the molecule, which are often difficult to capture through experimental methods alone. ucl.ac.uk By modeling the forces between atoms, MD simulations can predict how Amino-PEG10-acid and its conjugates behave in various physiological environments, such as different pH levels or in proximity to biological macromolecules. rsc.orgacs.org

Research utilizing all-atom MD simulations on polyethylene (B3416737) glycol (PEG) chains of similar length (PEG10) reveals significant interactions with charged amino acid residues. acs.org These computational studies are typically run at temperatures mimicking physiological conditions (e.g., 310 K or 37 °C) using a constant-NPT ensemble, which maintains constant particle number, pressure, and temperature. acs.org Such simulations show that the numerous oxygen atoms along the PEG backbone can act as hydrogen-bond donors, allowing for tight associations with specific amino acids on protein surfaces. acs.org

Of particular note is the high affinity of PEG10 for lysine and arginine residues. acs.org The positively charged side chain of arginine, with its five hydrogen-bond donor atoms, and the NH3+ group of lysine can form multiple, persistent hydrogen bonds with the ether oxygens of the PEG chain. acs.org These interactions are crucial in understanding how Amino-PEG10-acid, when used as a linker, might orient itself or its payload relative to a target protein. acs.org

These pH-dependent changes in charge directly influence the molecule's structure. acs.org Simulations on similar polyamines show that increased protonation at lower pH leads to greater electrostatic repulsion along the chain, causing the molecule to adopt a more elongated and extended conformation. acs.org This expansion can be quantified by measuring the radius of gyration (Rg) in simulations, which may increase significantly as the molecule transitions from a neutral to a more acidic environment. acs.org This conformational flexibility is a key characteristic for its function as a linker in bioconjugates.

Table 1: Representative Parameters for Molecular Dynamics Simulations of PEGylated Systems This table outlines typical parameters used in MD simulations to study PEG chains in a biological context, based on published research. acs.org

ParameterValueDescription
Simulation Software NAMD 2.14A software package for high-performance simulation of large biomolecular systems. acs.org
Ensemble Constant-NPTSimulates a system with a constant number of particles (N), pressure (P), and temperature (T). acs.org
Temperature 310 K (37 °C)Represents normal human body temperature to mimic physiological conditions. acs.org
Force Field CHARMM36A set of parameters used to describe the potential energy of the system's atoms.
Solvation Explicit Water ModelThe molecule is simulated in a box of water molecules to replicate an aqueous environment.
Cutoff Distance 12.0 ÅThe distance at which non-bonded interactions are truncated to manage computational cost. acs.org
Simulation Time 75-110 nsThe duration of the simulation, chosen to be long enough to observe relevant molecular motions. acs.org

Table 2: Simulated Interactions of PEG10 with Key Amino Acid Residues This table summarizes the observed interactions between a PEG10 chain and specific amino acid residues during molecular dynamics simulations. acs.org

Interacting ResidueType of InteractionSignificance
Arginine Hydrogen BondingThe side chain has five hydrogen-bond donors, leading to strong and stable associations with PEG's ether oxygens. acs.org
Lysine Hydrogen BondingThe terminal -NH3+ group can form up to three hydrogen bonds with the PEG backbone. acs.org
Hydrophobic Amino Acids van der Waals InteractionsThe hydrophobic C-C motif of the PEG chain can have favorable interactions with non-polar residues. acs.org

Table 3: Predicted pH-Dependent Behavior of Amino-PEG10-acid in Simulation This conceptual table illustrates the expected conformational and charge state changes of Amino-PEG10-acid across different pH environments, based on established principles from simulation studies of similar molecules. acs.orgnih.gov

EnvironmentpH RangeAmino Terminus State (-NH2)Carboxyl Terminus State (-COOH)Net ChargePredicted Conformation
Acidic < 5Protonated (-NH3+)Neutral (-COOH)PositiveExtended (due to charge repulsion) acs.org
Neutral ~7.4Protonated (-NH3+)Deprotonated (-COO-)Zwitterionic (Net Neutral)Flexible / Intermediate
Alkaline > 9Neutral (-NH2)Deprotonated (-COO-)NegativeCollapsed / Flexible

Emerging Research Directions and Future Perspectives for Amino Peg10 Acid

Exploration of Novel Reaction Chemistries and Orthogonal Functionalization Strategies

The distinct reactivity of the terminal amine and carboxylic acid groups on Amino-PEG10-acid allows for orthogonal functionalization, a strategy that enables the sequential or simultaneous attachment of different molecules to the PEG linker. This is crucial for creating complex biomolecular conjugates.

Current research focuses on expanding the repertoire of chemical reactions beyond standard amide bond formation. broadpharm.com This includes the exploration of "click chemistry" reactions, which are known for their high efficiency and specificity under mild conditions. precisepeg.com For instance, the amine or carboxylic acid group can be modified to introduce azide (B81097) or alkyne functionalities, making the PEG linker amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. chemicalbook.comresearchgate.net

Another area of investigation is the use of photolabile linkers in conjunction with Amino-PEG10-acid. researchgate.net This would allow for the light-triggered release of conjugated molecules, offering precise spatial and temporal control over their activity. The development of such advanced conjugation strategies is pivotal for applications in drug delivery and tissue engineering.

Table 1: Comparison of Functionalization Strategies for Amino-PEG10-acid

Functionalization StrategyDescriptionKey AdvantagesPotential Applications
Amide Coupling Reaction between the amine and carboxylic acid groups to form a stable amide bond.High efficiency, well-established chemistry.Peptide synthesis, protein modification.
Click Chemistry Introduction of azide or alkyne groups for cycloaddition reactions.High specificity, orthogonal to many biological functional groups.Bioconjugation, surface modification. precisepeg.comchemicalbook.com
Photolabile Ligation Incorporation of a light-cleavable linker.Spatiotemporal control of molecule release.Controlled drug delivery, photolithography. researchgate.net
Thiol-ene Reaction Modification to introduce allyl or thiol groups for radical-mediated coupling.High efficiency, proceeds under mild conditions.Hydrogel formation, material crosslinking. researchgate.net

Integration into Advanced Supramolecular Assemblies and Self-Assembling Systems

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology and materials science. nih.govnih.gov Amino acids and their derivatives are particularly interesting building blocks for self-assembly due to their inherent biocompatibility and ability to form various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. mdpi.comd-nb.info

Amino-PEG10-acid, with its amphiphilic character arising from the hydrophilic PEG chain and the charged termini, can participate in and influence the formation of supramolecular structures like micelles, vesicles, and hydrogels. scispace.comrsc.org Researchers are exploring how the incorporation of Amino-PEG10-acid into these systems can modulate their properties, such as size, stability, and drug-loading capacity.

For example, the PEG chain can provide a stealth-like character to nanoparticles, shielding them from the immune system and prolonging their circulation time in the body. frontiersin.org Furthermore, the terminal functional groups can be used to anchor targeting ligands or other functional molecules to the surface of the self-assembled structures, enhancing their specificity and efficacy. mdpi.com

Addressing Challenges in Scalability and Production for Therapeutic Applications

While Amino-PEG10-acid holds great promise for therapeutic applications, its translation from the laboratory to the clinic is contingent on overcoming challenges related to scalability and production. mdpi.comhamayaku.ac.jp The synthesis of monodisperse PEG linkers, where every molecule has the exact same chain length, is a significant hurdle. nih.gov Polydispersity in the PEG chain length can lead to batch-to-batch variability and complicate the characterization and regulatory approval of therapeutic products. nih.gov

Current production methods for amino acids and their derivatives often involve complex purification steps to remove impurities and achieve the high purity required for pharmaceutical applications. desotec.com These processes can be costly and difficult to scale up. biomatik.com Researchers are actively seeking more efficient and cost-effective synthetic and purification strategies. nih.gov This includes the development of improved chromatographic techniques and the exploration of enzymatic synthesis routes, which can offer higher specificity and milder reaction conditions. desotec.com

Another challenge lies in the potential immunogenicity of PEGylated therapeutics. mdpi.com Although PEG is generally considered biocompatible, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of the drug from the body. hamayaku.ac.jp Future research will need to address this issue, potentially through the development of alternative hydrophilic polymers or by modifying the PEG structure to reduce its immunogenicity.

Synergistic Applications in Multi-Modal Theranostics and Bio-Imaging

Theranostics, the integration of therapeutic and diagnostic capabilities into a single platform, is a rapidly advancing field in medicine. researchgate.net Amino-PEG10-acid is well-suited for the development of theranostic agents due to its ability to conjugate both therapeutic molecules and imaging probes. thno.org

For instance, a therapeutic drug can be attached to one end of the PEG linker, while a fluorescent dye or a radiolabel for PET or SPECT imaging can be attached to the other end. thno.orgnih.gov This allows for the real-time monitoring of the biodistribution and target accumulation of the therapeutic agent, providing valuable information for personalized medicine. thno.org

Recent studies have explored the use of Amino-PEG10-acid in the development of multi-modal imaging agents. nih.gov For example, by conjugating different types of imaging probes, it is possible to combine the advantages of different imaging modalities, such as the high sensitivity of fluorescence imaging and the high spatial resolution of magnetic resonance imaging (MRI). acs.org The PEG10 linker itself can play a role in imaging applications, as demonstrated in the development of agents for imaging lethal prostate cancer. nih.gov

Role in Next-Generation Bio-Inspired Nanomaterials and Organic Electronics

The unique properties of biological molecules are inspiring the development of a new generation of advanced materials. frontiersin.org Amino acids and peptides, with their ability to self-assemble into highly ordered structures, are being explored for applications in organic electronics. europa.eu

The incorporation of Amino-PEG10-acid into these bio-inspired nanomaterials can enhance their processability and functionality. The flexible PEG chain can improve the solubility of the material in common solvents, making it easier to fabricate thin films and other device structures. The terminal functional groups can be used to interface the material with other components in an electronic device or to introduce specific functionalities, such as sensing capabilities. sioc-journal.cn

One exciting area of research is the development of peptide-based piezoelectric materials, which can convert mechanical energy into electrical energy. europa.eu These materials could be used to power implantable medical devices. europa.eu The integration of Amino-PEG10-acid into these systems could improve their biocompatibility and long-term stability in the body.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Amino-PEG10-acid conjugates with biomolecules?

  • Methodology : The amino group of Amino-PEG10-acid reacts with primary amines (e.g., lysine residues in proteins) via carbodiimide-mediated coupling. Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as activators to form stable amide bonds .
  • Optimization : Maintain a pH of 6.5–8.5 during reaction to ensure efficient coupling. Purify conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents .

Q. How should researchers characterize the purity and molecular weight of Amino-PEG10-acid derivatives?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection at 220 nm for purity assessment .
  • MALDI-TOF Mass Spectrometry : Confirm molecular weight by comparing observed peaks with theoretical values (e.g., PEG spacer contributes ~440 Da per PEG unit) .
    • Critical Note : PEG polydispersity may cause broad peaks; use high-resolution instruments for accurate analysis .

Advanced Research Questions

Q. What experimental strategies optimize the conjugation efficiency of Amino-PEG10-acid with amine-containing compounds under physiological conditions?

  • Challenge : Competing hydrolysis of the activated ester intermediate at neutral pH reduces yield.
  • Solutions :

  • Introduce sulfo-NHS esters to stabilize intermediates and extend reaction time .
  • Use molar excess of Amino-PEG10-acid (5–10×) relative to the target biomolecule to drive the reaction .
    • Validation : Quantify unreacted amines via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay post-conjugation .

Q. How can researchers address solubility challenges when incorporating Amino-PEG10-acid into hydrophobic drug formulations?

  • Approaches :

  • Adjust buffer composition: Use phosphate-buffered saline (PBS) with 10–20% DMSO or acetonitrile as co-solvents .
  • Modify PEG chain length: Shorter PEG segments (e.g., PEG4) may reduce steric hindrance in hydrophobic systems, but Amino-PEG10-acid’s longer spacer is preferable for aqueous stability .
    • Characterization : Monitor aggregation via dynamic light scattering (DLS) and confirm solubility via nephelometry .

Q. How should contradictory results in amino acid analysis of PEGylated compounds be systematically investigated?

  • Root Causes :

  • Hydrolysis Variability : Acidic vs. enzymatic hydrolysis (e.g., 6M HCl vs. pronase) may yield differing amino acid recovery rates .
  • PEG Interference : PEG chains can obstruct chromatographic separation, leading to false quantification .
    • Resolution :
  • Perform orthogonal validation using Edman degradation or LC-MS/MS to cross-check results .
  • Include PEG-free controls to isolate interference effects .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data in Amino-PEG10-acid-based drug delivery studies?

  • Guidelines :

  • Apply nonlinear regression models (e.g., Hill equation) to fit efficacy vs. PEG linker concentration curves .
  • Report confidence intervals and p-values for EC50/IC50 values to account for PEG batch variability .
    • Reproducibility : Document PEG molecular weight distribution (ĐM) and polydispersity index (PDI) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.